molecular formula C8H5BrClNO3S B1484776 3-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride CAS No. 1805018-66-9

3-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride

Cat. No.: B1484776
CAS No.: 1805018-66-9
M. Wt: 310.55 g/mol
InChI Key: NAKISFXOGWRLSP-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride is a versatile organic compound characterized by its bromo, cyano, and methoxy functional groups attached to a benzenesulfonyl chloride core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride typically involves the bromination of 4-cyano-2-methoxybenzenesulfonyl chloride. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the benzenesulfonyl chloride core, followed by the introduction of the bromo, cyano, and methoxy groups. The process requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl chloride group under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of sulfonamides or esters.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural complexity allows for the exploration of biological interactions and pathways.

Medicine: In the medical field, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile component in industrial processes.

Mechanism of Action

The mechanism by which 3-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-4-methoxybenzenesulfonyl chloride

  • 4-Bromo-3-methoxybenzenesulfonyl chloride

  • 3-Cyano-4-methoxybenzenesulfonyl chloride

Properties

IUPAC Name

3-bromo-4-cyano-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-8-6(15(10,12)13)3-2-5(4-11)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKISFXOGWRLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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